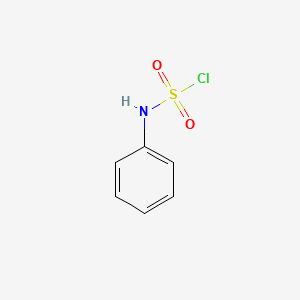

Phenylsulfamoyl chloride

Description

Properties

IUPAC Name |

N-phenylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSHEKZPIDTZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenylsulfamoyl Chloride: A Comprehensive Technical Guide on Physicochemical Properties and Applications in Covalent Drug Development

Executive Summary

Phenylsulfamoyl chloride (CAS 60260-49-3) is a highly versatile electrophilic building block widely utilized in organic synthesis and medicinal chemistry. Characterized by its reactive sulfamoyl chloride moiety, it serves as a critical reagent for synthesizing sulfamates and sulfonamides. This technical guide provides an in-depth analysis of its physicochemical properties—specifically molecular weight and density—and explores its mechanistic behavior, handling protocols, and cutting-edge applications in the development of targeted covalent inhibitors and biomolecular probes.

Physicochemical Profiling: Molecular Weight and Density

Understanding the fundamental physical properties of phenylsulfamoyl chloride is essential for precise stoichiometric calculations, solvent selection, and reaction scaling.

Molecular Weight (191.63 g/mol ):

The molecular weight of phenylsulfamoyl chloride (

Density (~1.5 g/cm³): The density of phenylsulfamoyl chloride is predicted to be approximately 1.5 ± 0.1 g/cm³[2]. Because it is significantly denser than water and common organic solvents like hexanes or ethyl acetate, it exhibits specific phase-separation behaviors during aqueous workups. When extracted with halogenated solvents like dichloromethane (density ~1.33 g/cm³), the organic layer will consistently remain the bottom phase, facilitating straightforward separatory funnel operations. Furthermore, knowing the precise density is critical for researchers who prefer volumetric dispensing of the reagent (as a viscous oil or low-melting solid) rather than gravimetric measurement, ensuring accurate molar equivalents are maintained.

Table 1: Key Physicochemical Properties of Phenylsulfamoyl Chloride

| Property | Value | Clinical/Synthetic Relevance |

| CAS Number | 60260-49-3 | Unique identifier for chemical sourcing and safety data retrieval[3]. |

| Molecular Formula | Dictates the elemental composition and isotopic distribution for MS analysis. | |

| Molecular Weight | 191.63 g/mol | Crucial for stoichiometric calculations and maintaining low MW in drug design[1]. |

| Density | ~1.5 g/cm³ (Predicted) | Informs volumetric dispensing and phase partitioning during liquid-liquid extraction[2]. |

| Physical State | Viscous oil / Low-melting solid | Requires controlled temperature handling; often dispensed as a solution in anhydrous solvents. |

Mechanistic Chemistry: Reactivity and Stability

The reactivity of phenylsulfamoyl chloride is driven by the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack. However, the presence of a proton on the nitrogen atom (N-H) fundamentally alters its reaction pathway compared to N,N-disubstituted analogs.

The E2 Elimination Pathway:

When reacted with nucleophiles (such as anilines or alcohols) in the presence of a base (e.g., triethylamine or DIPEA) in aprotic solvents like chloroform or dichloromethane, phenylsulfamoyl chloride predominantly undergoes an E2-type elimination mechanism[4]. The base abstracts the acidic N-H proton, leading to the expulsion of the chloride ion and the transient formation of a highly reactive N-sulfonylamine intermediate (

E2-type elimination of phenylsulfamoyl chloride to form a reactive N-sulfonylamine intermediate.

Applications in Drug Development

Phenylsulfamoyl chloride has emerged as a cornerstone reagent in the synthesis of advanced therapeutics and chemical probes.

A. nsP2 Cysteine Protease Inhibitors: Recent advancements in antiviral research have utilized phenylsulfamoyl chloride to synthesize N-alkyl sulfamates as a novel class of nonstructural protein 2 (nsP2) cysteine protease inhibitors[6]. These compounds exhibit broad-spectrum antialphaviral activity against pathogens like the Chikungunya virus (CHIKV) and Venezuelan equine encephalitis virus (VEEV)[7]. The sulfamate warhead serves as a finely tuned electrophile that irreversibly binds to the catalytic cysteine of the viral protease. Crucially, these sulfamate-based inhibitors demonstrate significantly lower off-target reactivity with glutathione (GSH) compared to traditional vinyl sulfone or chloroacetamide warheads, thereby reducing hepatotoxicity and systemic clearance liabilities[6][8].

B. Covalent Ligand-Directed Release (CoLDR) Probes: In chemoproteomics, phenylsulfamoyl chloride is employed to generate sulfamate-based CoLDR compounds[9]. These probes are designed to covalently label target proteins (such as kinases like BTK) while simultaneously releasing a reporter moiety (e.g., a fluorophore). The tunable reactivity of the phenylsulfamate ester linkage allows for selective, residue-specific labeling, making it an invaluable tool for target engagement assays and the design of Targeted Covalent Inhibitors (TCIs)[9][10].

Experimental Protocols: Synthesis of Sulfamates

To ensure high yields and minimize the hydrolysis of the sulfamoyl chloride, the following self-validating protocol must be strictly adhered to. The causality behind these steps is rooted in the moisture sensitivity of the

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an inert atmosphere (argon or nitrogen). Dissolve the nucleophile (e.g., methyl 2-hydroxyacetate, 1.0 eq) in anhydrous dichloromethane (

) to a concentration of 0.1–0.2 M. Rationale: Anhydrous conditions prevent the competitive hydrolysis of phenylsulfamoyl chloride into phenylsulfamic acid. -

Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0–3.0 eq), to the solution[6]. Stir for 5 minutes. Rationale: A non-nucleophilic base abstracts the proton without directly attacking the electrophilic sulfur.

-

Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add phenylsulfamoyl chloride (1.5–2.0 eq) dropwise or in small portions. Rationale: Cooling mitigates the exothermic deprotonation and minimizes the formation of bis-sulfamoylated side products.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 1–2 hours[10]. Monitor the consumption of the starting material via LC-MS or TLC.

-

Quench & Extraction: Quench the reaction by adding an equal volume of distilled water. Transfer to a separatory funnel. Extract the aqueous layer with

(3 × 20 mL). The organic layer (bottom phase, due to the high density of -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. Purify the crude residue using automated silica gel column chromatography (e.g., gradient elution with EtOAc/Hexane) to afford the pure sulfamate product[6].

Step-by-step synthetic workflow for the preparation of sulfamates using phenylsulfamoyl chloride.

References

-

bioRxiv. "N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity". bioRxiv Preprint Server. URL:[Link]

- Google Patents. "WO2023242845A1 - SULFAMATE BASED COVALENT LIGAND-DIRECTED RELEASE (CoLDR) COMPOUNDS". WIPO (PCT).

-

Academia.edu. "Organic Reaction Mechanisms -1998: An Annual Survey Covering the Literature". Academia. URL:[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. phenylsulfamyl chloride | CAS#:60260-49-3 | Chemsrc [chemsrc.com]

- 4. (PDF) Organic Reaction Mechanisms -1998: An Annual Survey Covering the Literature [academia.edu]

- 5. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. N ‑Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2023242845A1 - SULFAMATE BASED COVALENT LIGAND-DIRECTED RELEASE (CoLDR) COMPOUNDS - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Phenylsulfamoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Phenylsulfamoyl Chloride Solubility

Phenylsulfamoyl chloride (C₆H₆ClNO₂S) is a key reactive intermediate in organic synthesis, particularly in the construction of sulfonamide-containing molecules, a motif prevalent in numerous pharmaceuticals. The efficiency of synthetic routes employing this reagent is profoundly influenced by its solubility and stability in the chosen reaction medium. A thorough understanding of its behavior in various organic solvents is, therefore, not merely an academic exercise but a critical parameter for process optimization, reaction design, and the assurance of reproducible outcomes in both research and development settings.

This guide provides a comprehensive exploration of the solubility of phenylsulfamoyl chloride. It moves beyond a simple tabulation of data to offer a deeper understanding of the underlying physicochemical principles, practical experimental methodologies for solubility determination, and critical considerations regarding the compound's inherent reactivity and stability.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules.[1] For phenylsulfamoyl chloride, a molecule possessing both a nonpolar phenyl ring and a highly polar sulfamoyl chloride group (-SO₂NHCl), its solubility is a nuanced interplay of these characteristics.

Key Molecular Features Influencing Solubility:

-

Polarity: The sulfamoyl chloride group is strongly polar due to the electronegative oxygen, nitrogen, and chlorine atoms. This suggests good solubility in polar aprotic solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: The N-H bond in the sulfamoyl group introduces the potential for hydrogen bonding, both as a donor and an acceptor. However, the reactivity of the S-Cl bond can be enhanced in protic solvents.

-

Aromatic Ring: The phenyl group is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made.

A Practical Guide to Solvent Selection: Qualitative Solubility Expectations

A preliminary assessment of solubility is a crucial first step in any synthetic endeavor. The following table provides a general, qualitative overview of the expected solubility of phenylsulfamoyl chloride in a range of common organic solvents, based on the principles of intermolecular forces and the known behavior of analogous sulfonyl chlorides.[2][3]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moments of these solvents can effectively solvate the polar sulfamoyl chloride group.[4] DMF and DMSO are particularly effective due to their high polarity.[1] |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solvent can interact favorably with the phenyl ring of phenylsulfamoyl chloride via π-stacking and van der Waals forces. |

| Ethers | Diethyl Ether | Moderate | Offers a balance of polar (ether linkage) and nonpolar (alkyl chains) characteristics. |

| Alkanes | Hexane, Heptane | Low | These nonpolar solvents are unlikely to effectively solvate the highly polar sulfamoyl chloride group. |

| Alcohols | Methanol, Ethanol | Soluble, but with Reactivity | While the polarity of alcohols would suggest good solubility, they are nucleophilic and can react with the sulfonyl chloride group to form sulfonate esters. This solvolysis reaction is a significant consideration.[5] |

| Water | Insoluble and Reactive | Phenylsulfamoyl chloride is expected to be insoluble in water due to the hydrophobic phenyl group and will readily hydrolyze to the corresponding sulfonic acid.[3] |

Quantitative Determination of Solubility: Experimental Protocols

For many applications, a quantitative measure of solubility is essential. The following section details robust and reliable methods for determining the solubility of phenylsulfamoyl chloride. Given the compound's reactivity, careful selection of the analytical technique is paramount.

Gravimetric Method (for Non-Reactive Solvents)

The gravimetric method is a straightforward and accurate technique for determining solubility in non-nucleophilic, volatile solvents.[6][7]

Protocol:

-

Saturation: Add an excess of phenylsulfamoyl chloride to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.[2]

-

Phase Separation: Allow the solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.

-

Solvent Evaporation: Transfer a precisely measured volume of the saturated solution to a pre-weighed, dry container.

-

Drying: Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.

-

Weighing: Once all the solvent has been removed, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated in g/L or mol/L.

Spectroscopic Method (UV-Vis)

For solvents where evaporation is not practical or for higher throughput screening, UV-Vis spectroscopy can be employed, provided the solvent has a suitable UV cutoff wavelength.[8][9]

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of phenylsulfamoyl chloride of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

-

Dilution: Dilute a known volume of the clear, saturated filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Stability of Phenylsulfamoyl Chloride in Organic Solvents

The utility of a phenylsulfamoyl chloride solution is not only dependent on its concentration but also on its stability. The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to nucleophilic attack.[10]

Key Stability Considerations:

-

Protic Solvents: As previously mentioned, protic solvents such as alcohols and water will react with phenylsulfamoyl chloride. This solvolysis reaction is often slow at room temperature but can be accelerated by heat or the presence of a base.[5]

-

Nucleophilic Aprotic Solvents: While generally good solvents, some polar aprotic solvents can also exhibit nucleophilicity. For example, DMF can decompose at elevated temperatures to generate dimethylamine, which will readily react with the sulfonyl chloride.

-

Moisture: Phenylsulfamoyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it is imperative to use anhydrous solvents and to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Assessing Stability:

The stability of a phenylsulfamoyl chloride solution can be monitored over time using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the appearance of degradation products and the decrease in the concentration of the parent compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the N-H proton of phenylsulfamoyl chloride and the appearance of new signals corresponding to reaction products.

Safety and Handling

Phenylsulfamoyl chloride and its solutions should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[11]

-

Moisture Sensitive: The compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

The solubility of phenylsulfamoyl chloride in organic solvents is a critical parameter for its effective use in synthesis. While it is generally soluble in a range of polar aprotic and aromatic solvents, its reactivity with nucleophilic solvents, including water and alcohols, necessitates careful solvent selection and handling. For applications requiring precise concentration control, quantitative solubility determination using methods such as gravimetric analysis or UV-Vis spectroscopy is recommended. By understanding the interplay of solubility and stability, researchers can optimize reaction conditions, improve yields, and ensure the reliable application of this important synthetic intermediate.

References

- MultiScreen Solubility Filter Pl

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Determination of Solubility by Gravimetric Method. (n.d.).

- 4-Sulfamidobenzoyl chloride DMF complex, 95% 5 g. (n.d.). Fisher Scientific.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Request PDF.

- Solubility Test. (n.d.). AxisPharm.

- Description and Solubility. (2012). First Supplement to USP 35–NF 30.

- A brief review on determination of solubility by gravimetric method. (n.d.). National Journal of Pharmaceutical Sciences.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–928.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Benzenesulfonyl chloride. (n.d.). PubChem.

- 4-(phenylsulfamoyl)benzene-1-sulfonyl chloride CAS#:. (n.d.). ChemicalBook.

- Dimethylformamide. (n.d.). In Wikipedia.

- 4-Toluenesulfonyl chloride. (n.d.). PubChem.

- Benzenesulfonyl chloride. (n.d.). In Wikipedia.

- SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. (n.d.).

- p-Toluenesulfonyl chloride ReagentPlus®, ≥99%. (n.d.).

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

- N-Acetylsulfanilyl chloride. (n.d.). PubChem.

- A gravimetric procedure for determination of sulphur in disulphur dichloride. (n.d.).

- Why does the nucleophilicity order of halogens reverse in a polar aprotic solvent? (2017, June 19). Quora.

- Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α-Hydroxy acids in presence of Pyridine. (2016, December 20).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.

- How would you test for solubility in a compound? (2019, February 20). Quora.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- A gravimetric procedure for the determination of wet precipitated sulphur, dissolved sulphur, soluble sulphides and hydrogen sulphide. (n.d.). PubMed.

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 19).

- 4-Toluenesulfonyl chloride. (n.d.). In Wikipedia.

- Gravimetric Determin

- 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. (n.d.). PubChem.

- Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (n.d.). PMC.

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.

- NS7. Solvent Effects in NS. (2023, January 22). Chemistry LibreTexts.

- p-Toluene Sulphonyl Chloride CAS No 98-59-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- [Organic] Polar protic vs polar aprotic solvent effect on nucleophilicity of Br- and Cl-. (2017, October 9). Reddit.

- N-propylsulfamoyl chloride. (n.d.). PubChem.

- Process for the preparation of p-toluenesulfonyl chloride. (n.d.).

- Hexane chloride. (n.d.). PubChem.

- Hexane-2-sulfonyl chloride (C6H13ClO2S). (n.d.). PubChemLite.

Sources

- 1. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Sulfamidobenzoyl chloride DMF complex, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Advanced Synthesis of Phenylsulfamoyl Chloride: Mechanistic Insights and Protocol Optimization

Introduction & Chemical Context

The sulfonamide functional group is a critical bioisostere in medicinal chemistry, featured prominently in antibacterial agents, diuretics, and anti-inflammatory drugs[1]. The synthesis of unsymmetrical sulfamides often relies on the use of sulfamoyl chlorides as highly reactive electrophilic precursors. However, synthesizing primary sulfamoyl chlorides—such as phenylsulfamoyl chloride (

Unlike secondary amines, primary amines yield a product that retains an acidic N-H proton. This structural feature fundamentally alters the reaction landscape, introducing competing mechanistic pathways that can rapidly degrade the target molecule into unwanted byproducts if the reaction parameters are not rigorously controlled.

Mechanistic Causality: The "N-Sulfonylamine" Problem

To design a self-validating and robust protocol, we must first understand the causality behind the reaction's failure modes. The reaction initiates via a standard nucleophilic acyl substitution: the nitrogen lone pair of aniline attacks the highly electrophilic, polarized sulfur center of

However, the presence of a base (such as triethylamine, pyridine, or even unreacted aniline) triggers a rapid secondary cascade. Kinetic studies and hydrogen/deuterium isotope effects in solvents like chloroform have demonstrated that phenylsulfamoyl chloride undergoes an E2-type elimination (or E1cB in more polar solvents)[2][3]. The base abstracts the acidic N-H proton, leading to the elimination of a second chloride ion and the transient formation of an N-sulfonylamine intermediate (

This heterocumulene intermediate is exceptionally electrophilic. It acts as an aggressive trap for any available aniline in the reaction mixture, undergoing a rapid addition reaction to form the symmetrical byproduct N,N'-diphenylsulfamide (

Reaction mechanism and competing E2 elimination pathway leading to symmetrical sulfamide.

Strategic Experimental Design

To suppress the E2 elimination and subsequent N-sulfonylamine trapping, the experimental design must enforce strict kinetic control. As an application scientist, I rely on two non-negotiable parameters for this synthesis: Inverse Addition and Cryogenic Thermal Control .

Inverse Addition Stoichiometry

Standard addition (adding

Cryogenic Thermal Control

The E2 elimination possesses a higher activation energy barrier than the initial nucleophilic attack. By maintaining the reaction temperature between -78 °C and 0 °C, we kinetically freeze the reaction at the phenylsulfamoyl chloride stage, preventing the thermal activation required for HCl elimination[5].

Table 1: Optimization of Reaction Parameters

| Parameter | Condition | Mechanistic Causality / Outcome | Expected Yield (%) |

| Addition Order | Normal ( | High local aniline concentration favors N-sulfonylamine trapping. | < 20% (High sulfamide) |

| Addition Order | Inverse (Aniline added to | Excess | 75 - 85% |

| Temperature | 25 °C (Room Temp) | Thermal energy overcomes E2 elimination activation barrier. | < 10% |

| Temperature | -78 °C to 0 °C | Kinetic trapping of the target sulfamoyl chloride. | 85% |

Step-by-Step Validated Protocol

This protocol is designed as a self-validating system. In-process controls (IPC), such as strict internal temperature monitoring and acidic quenching, ensure that the integrity of the sulfamoyl chloride is maintained throughout the workflow.

Optimized inverse-addition workflow for phenylsulfamoyl chloride synthesis.

Materials Required:

-

Aniline (1.0 eq, strictly dried)

-

Sulfuryl chloride (

) (1.5 eq) -

Triethylamine (

) (1.1 eq) or Pyridine (1.1 eq) -

Anhydrous Dichloromethane (DCM)

-

1M HCl (aqueous)

Experimental Procedure:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and an addition funnel under an inert Argon atmosphere.

-

Electrophile Loading: Add anhydrous DCM (0.2 M relative to aniline) and sulfuryl chloride (1.5 eq) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. IPC: Verify internal temperature is ≤ -75 °C before proceeding.

-

Inverse Addition: In a separate flame-dried flask, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Transfer this to the addition funnel. Add the aniline solution dropwise to the

solution over 60 minutes.-

Scientific Rationale: Slow addition maintains the immense local excess of

and prevents exothermic spikes that could trigger E2 elimination.

-

-

Reaction Maturation: Stir the mixture at -78 °C for 1 hour. Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over an additional 1-2 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the aniline spot.

-

Acidic Quench & Workup: Once complete, immediately quench the reaction at 0 °C by adding cold 1M HCl.

-

Scientific Rationale: The acidic quench protonates any remaining triethylamine and trace aniline, instantly halting any base-catalyzed N-sulfonylamine formation[1].

-

-

Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (x3). Wash the combined organic layers with brine, dry over anhydrous

, and filter. -

Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator. Crucial: Keep the water bath temperature strictly below 25 °C to prevent thermal degradation of the product.

Analytical Validation

To confirm the success of the synthesis and the absence of the symmetrical sulfamide byproduct, perform the following analytical checks:

-

Infrared Spectroscopy (IR): Look for strong characteristic asymmetric and symmetric

stretching bands around -

H NMR (

-

C NMR (

-

TLC: Phenylsulfamoyl chloride will run significantly faster (higher

) than the highly polar N,N'-diphenylsulfamide byproduct in standard Hexane/EtOAc mixtures.

References

-

Knipe, A. C., & Watts, W. E. (1998). Organic Reaction Mechanisms -1998: An Annual Survey Covering the Literature. Academia.edu.[Link]

-

Ni, S., et al. (2019). Metal-free introduction of primary sulfonamide into electron-rich aromatics. National Center for Biotechnology Information (PMC).[Link]

- Google Patents. WO2009050120A1 - Method for producing sulfonic acid diamides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 [smolecule.com]

- 3. (PDF) Organic Reaction Mechanisms -1998: An Annual Survey Covering the Literature [academia.edu]

- 4. Metal-free introduction of primary sulfonamide into electron-rich aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2009050120A1 - Method for producing sulfonic acid diamides - Google Patents [patents.google.com]

decomposition products of phenylsulfamoyl chloride hydrolysis

An In-Depth Technical Guide to the Hydrolysis and Decomposition of Phenylsulfamoyl Chloride

Abstract

Phenylsulfamoyl chloride is a reactive intermediate of significant interest in medicinal chemistry and drug development. Its utility, however, is intrinsically linked to its reactivity, particularly its susceptibility to hydrolysis. An exhaustive understanding of its decomposition in aqueous environments is critical for controlling reaction pathways, ensuring the stability of intermediates, and characterizing potential impurities. This technical guide provides a detailed examination of the hydrolysis of phenylsulfamoyl chloride, elucidating the primary and secondary decomposition products, the underlying reaction mechanisms, and the influence of key environmental factors. Furthermore, we present validated analytical methodologies for the characterization and quantification of the parent compound and its degradants, offering researchers a robust framework for stability and kinetic studies.

The Hydrolysis Reaction: Mechanistic Pathways and Products

The stability of phenylsulfamoyl chloride in aqueous media is poor, as the molecule readily undergoes nucleophilic attack by water. This process is not a simple, single-step degradation but involves primary and potential secondary reactions that define the ultimate impurity profile.

Primary Hydrolysis Pathway: An S_N2 Mechanism

The principal mechanism for the hydrolysis of phenylsulfamoyl chloride, like other aromatic sulfonyl chlorides, is a bimolecular nucleophilic substitution (S_N2) reaction.[1][2] In this pathway, a water molecule acts as the nucleophile, attacking the highly electrophilic sulfur atom. This attack occurs concertedly with the departure of the chloride leaving group.[3]

The reaction proceeds as follows:

-

Nucleophilic Attack: The oxygen atom of a water molecule attacks the sulfur center of the sulfamoyl chloride.

-

Transition State: A trigonal bipyramidal transition state is formed where the oxygen atom is forming a new bond and the chlorine atom is simultaneously breaking its bond with the sulfur.[4]

-

Product Formation: The transition state collapses, resulting in the expulsion of a chloride ion (Cl⁻) and the formation of a protonated phenylsulfamic acid intermediate.

-

Deprotonation: A second water molecule acts as a base, abstracting a proton to yield the final products: Phenylsulfamic Acid and a hydronium ion (which combines with the chloride ion to form hydrochloric acid, HCl).[5][6]

The primary decomposition products are therefore:

Secondary Decomposition of Phenylsulfamic Acid

A critical consideration for researchers is the stability of the primary product, phenylsulfamic acid. In aqueous solutions, particularly upon heating, phenylsulfamic acid can undergo further, slow hydrolysis. This secondary decomposition pathway yields ammonium bisulfate, effectively cleaving the sulfur-nitrogen bond.[11]

Reaction: C₆H₅NHSO₃H + H₂O → [NH₄]⁺[HSO₄]⁻ + C₆H₅OH (Phenol byproduct may also form under certain conditions)

The potential for this secondary degradation underscores the importance of time-point analysis and controlled temperature conditions during kinetic studies to ensure that the observed degradation is primarily that of the parent compound.

Influence of pH and Reaction Conditions

The rate of hydrolysis is significantly influenced by the pH of the medium.[1]

-

Neutral Conditions (Solvolysis): The reaction proceeds with water as the nucleophile, as described above.

-

Alkaline Conditions: Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, accelerates the rate of hydrolysis dramatically. The mechanism remains S_N2, but the reaction kinetics are significantly faster.

-

Acidic Conditions: In acidic solutions, the reaction can also be accelerated. While the concentration of the potent hydroxide nucleophile is negligible, the mechanism can be influenced by protonation events.[12]

To prevent unintended hydrolysis during synthesis or handling, it is imperative to use anhydrous solvents and conduct reactions under an inert atmosphere to exclude moisture.[13]

Analytical Strategies for Characterization and Quantification

A multi-faceted analytical approach is required to accurately separate, identify, and quantify phenylsulfamoyl chloride and its degradation products.[14]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone technique for monitoring the hydrolysis reaction. It allows for the separation of the relatively nonpolar parent compound from its more polar hydrolysis product.

Expert Insights (Causality behind Protocol Choices):

-

Column: A C18 stationary phase is selected for its hydrophobic character, which provides strong retention for the aromatic phenylsulfamoyl chloride, allowing for excellent separation from the more polar phenylsulfamic acid.

-

Mobile Phase: A gradient elution using acetonitrile (or methanol) and water is employed. Starting with a higher aqueous content allows for the retention of early-eluting polar compounds, while gradually increasing the organic solvent concentration is necessary to elute the more retained parent compound. An acidic modifier, such as formic acid or phosphoric acid, is added to the aqueous phase to suppress the ionization of phenylsulfamic acid, resulting in sharper, more symmetrical peaks.[15]

-

Detection: A Diode Array Detector (DAD) or UV detector is ideal for quantification, typically set at a wavelength where both the parent and product have significant absorbance (e.g., 210-254 nm).[16] For unambiguous identification, coupling the HPLC to a Mass Spectrometer (MS) provides molecular weight information, confirming the identity of each peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the definitive structural elucidation of the decomposition products.[14]

-

¹H NMR: Can be used to confirm the presence of the phenyl group and the N-H proton. The disappearance of the characteristic signals for phenylsulfamoyl chloride and the appearance of new signals corresponding to phenylsulfamic acid can be monitored over time.

-

¹³C NMR: Provides complementary information on the carbon skeleton of the molecule.

-

Solvent Selection: Due to the reactivity of sulfonyl chlorides, analysis must be performed in dry, aprotic deuterated solvents like CDCl₃ or Acetone-d₆.[14]

Titrimetric Analysis

For a simple, cost-effective method to monitor overall reaction kinetics, the production of hydrochloric acid can be quantified via titration.[14] Aliquots of the reaction mixture can be taken at various time points and titrated with a standardized solution of sodium hydroxide (NaOH) using a pH indicator or a pH-stat apparatus.[17] This method provides a measure of the total acid produced, which directly correlates with the extent of hydrolysis.

Experimental Protocol: A Self-Validating Kinetic Study

This protocol provides a robust workflow for monitoring the hydrolysis kinetics of phenylsulfamoyl chloride using HPLC. The inclusion of system suitability checks ensures the trustworthiness and validity of the generated data.

Materials and Reagents

-

Phenylsulfamoyl Chloride (reagent grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (reagent grade)

-

Buffer solution (e.g., phosphate or acetate buffer at desired pH)

-

Quenching solution (e.g., anhydrous acetonitrile, cooled to 0°C)

Workflow

Step-by-Step Methodology

-

System Suitability: Before initiating the kinetic study, inject a standard solution containing known concentrations of both phenylsulfamoyl chloride and phenylsulfamic acid to verify system performance (e.g., resolution, peak shape, and retention time). This is a crucial self-validating step.

-

Reaction Initiation: Prepare the reaction medium (e.g., 50 mL of pH 7.0 phosphate buffer) in a thermostatted vessel at the desired temperature (e.g., 25°C). At time T=0, add a small volume (e.g., 100 µL) of a concentrated stock solution of phenylsulfamoyl chloride (prepared in anhydrous acetonitrile) to the stirring buffer.

-

Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 5, 10, 30, 60 minutes), withdraw a fixed aliquot (e.g., 500 µL) of the reaction mixture.

-

Quenching: Immediately add the aliquot to a vial containing a larger volume (e.g., 1.0 mL) of cold, anhydrous acetonitrile. This action dilutes the sample and halts the hydrolysis reaction by drastically reducing the water concentration.

-

HPLC Analysis: Inject the quenched samples into the equilibrated HPLC system.

-

Data Analysis: Record the peak areas for phenylsulfamoyl chloride and phenylsulfamic acid at each time point. Convert peak areas to concentration using a pre-established calibration curve. Plot the concentration of phenylsulfamoyl chloride versus time to determine the rate of degradation.

Data Presentation and Interpretation

Quantitative data from the kinetic study should be summarized for clarity. The disappearance of the starting material and the appearance of the product can be tabulated to calculate reaction rates.

| Time (minutes) | Phenylsulfamoyl Chloride Peak Area | Phenylsulfamic Acid Peak Area | % Phenylsulfamoyl Chloride Remaining |

| 0 | 1,540,000 | 5,000 (baseline) | 100.0% |

| 2 | 1,235,000 | 310,000 | 80.2% |

| 5 | 860,000 | 675,000 | 55.8% |

| 10 | 475,000 | 1,050,000 | 30.8% |

| 30 | 55,000 | 1,460,000 | 3.6% |

| 60 | < 5,000 (Below LOQ) | 1,510,000 | 0.0% |

| Table 1: Representative data from an HPLC kinetic study of phenylsulfamoyl chloride hydrolysis. Data is hypothetical and for illustrative purposes. |

Conclusion

The hydrolysis of phenylsulfamoyl chloride is a well-defined process proceeding via an S_N2 mechanism to yield phenylsulfamic acid and hydrochloric acid as the primary decomposition products. The potential for subsequent degradation of phenylsulfamic acid necessitates careful control of experimental conditions. For professionals in drug development and chemical research, a thorough characterization of this pathway is non-negotiable. By employing a robust analytical strategy centered on RP-HPLC and supported by spectroscopic and titrimetric techniques, researchers can accurately monitor reaction kinetics, identify impurities, and ensure the integrity of their synthetic processes. The methodologies and insights presented in this guide provide a comprehensive framework for achieving these critical objectives.

References

- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.

- Jenkins, F. E., & Hambly, A. N. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 5, 295-298.

- Hall, H. K., Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454.

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 742-747. Retrieved from [Link]

-

King, J. F., Lam, J. Y. L., & Skonieczny, S. (1988). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 110(11), 3679–3687. Retrieved from [Link]

- Verma, B. C., et al. (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, Section A, 34A(10), 820-822.

- SIELC Technologies. (2018). Methanesulfonyl chloride.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Phenylsulfonyl)thiophene-2-sulfonyl chloride.

- Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

-

ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]

- Benchchem. (n.d.). Comparative Reactivity Analysis of (2-Chlorophenyl)methanesulfonyl chloride for Drug Development.

- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Safety Data Sheet: Benzenesulfonyl Chloride.

- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.

-

Wikipedia. (n.d.). Sulfamic acid. Retrieved from [Link]

- Google Patents. (2014). CN103739525B - A kind of preparation method of substituted phenylsulfonyl chloride.

-

LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–865. Retrieved from [Link]

-

Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(38), 16463-16468. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methyl-benzenesulphonyl chloride.

-

Leslie, J. M. (2020). Hydrolysis of an acid chloride [Video]. YouTube. Retrieved from [Link]

-

Hone, C. A., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(7), 1279-1287. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

PubChem. (n.d.). Phenylsulfamic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SULFAMIC ACID. Retrieved from [Link]

Sources

- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 3345-86-6|Phenylsulfamic acid|BLD Pharm [bldpharm.com]

- 9. Phenylsulfamic acid | C6H7NO3S | CID 431079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Sulfamic acid - Wikipedia [en.wikipedia.org]

- 12. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Methanesulfonyl chloride | SIELC Technologies [sielc.com]

- 16. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

Phenylsulfamoyl Chloride (CAS 60260-49-3): Comprehensive Material Safety, Handling Protocols, and Synthetic Applications

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the installation of sulfamate and sulfamide pharmacophores is a critical strategy for modulating target affinity and metabolic stability. As a Senior Application Scientist, I consistently rely on phenylsulfamoyl chloride as a premier electrophilic building block. It is instrumental in the synthesis of advanced therapeutics, ranging from broad-spectrum nsP2 cysteine protease inhibitors for alphaviruses to 2,3-oxidosqualene-lanosterol cyclase (OSC) inhibitors targeting hypercholesterolemia.

This technical guide synthesizes the physicochemical profiling, stringent Material Safety Data Sheet (MSDS) requirements, and field-validated experimental workflows necessary to harness the reactivity of phenylsulfamoyl chloride safely and effectively.

Physicochemical Profiling & Structural Dynamics

Phenylsulfamoyl chloride acts as a highly reactive electrophilic hub. The strong electron-withdrawing nature of the sulfonyl group, coupled with the chloride leaving group, renders the sulfur atom highly susceptible to nucleophilic attack[1]. While this enables rapid coupling kinetics, it also introduces profound moisture sensitivity.

Table 1: Physicochemical and Identification Properties

| Property | Value / Specification |

| CAS Registry Number | 60260-49-3[2] |

| IUPAC / Common Name | N-phenylsulfamoyl chloride / Sulfamoyl chloride, phenyl-[3] |

| Molecular Formula | C6H6ClNO2S[3] |

| Molecular Weight | 191.63 g/mol [2] |

| Exact Mass | 190.98 g/mol [2] |

| Appearance | Off-white to pale yellow solid/liquid (temperature dependent) |

| Reactivity Profile | Highly electrophilic; reacts violently with H₂O and protic solvents |

| Storage Requirements | 2–8°C, strictly anhydrous, under inert atmosphere (Argon/N₂) |

Material Safety Data & Hazard Mitigation (MSDS Core)

Handling phenylsulfamoyl chloride requires a deep understanding of its degradation causality. The primary hazard stems from its interaction with ambient moisture.

Hazard Classification

-

Corrosive (Category 1B): Causes severe skin burns and irreversible eye damage.

-

Acute Toxicity: Harmful via inhalation, ingestion, or dermal absorption.

-

Water Reactivity: Exothermic hydrolysis.

The Causality of Degradation

We do not merely store this compound in a refrigerator; we backfill the storage vessel with Argon. Why? Argon is denser than air and actively displaces ambient humidity. If even a microscopic layer of water contacts the compound, it initiates an autocatalytic hydrolysis reaction, yielding phenylsulfamic acid and hydrogen chloride (HCl) gas. The generated HCl accelerates further degradation of the bulk material, leading to dangerous pressure buildup in sealed containers and rendering the reagent synthetically useless.

Emergency response protocol for phenylsulfamoyl chloride exposure or spills.

Synthetic Utility & Mechanistic Pathways

In drug discovery, phenylsulfamoyl chloride is primarily utilized to install N-phenylsulfamate or N-phenylsulfamide groups[1]. The reaction proceeds via nucleophilic substitution at the sulfur center.

A critical mechanistic requirement is the inclusion of a non-nucleophilic tertiary amine base (such as Triethylamine or DIPEA). The base serves a dual causal purpose:

-

Nucleophile Activation: It deprotonates the incoming alcohol or amine, increasing its nucleophilicity.

-

Acid Scavenging: It immediately neutralizes the HCl byproduct. Without this, the generated HCl would protonate the remaining nucleophile (halting the reaction) or cleave acid-sensitive protecting groups on the substrate[4].

Mechanism of nucleophilic sulfamoylation using phenylsulfamoyl chloride.

Experimental Workflows: Self-Validating Protocols

To guarantee high yields and reproducibility, experimental protocols must be self-validating. The following methodology for synthesizing an N-phenylsulfamate derivative incorporates mandatory in-process checks.

Protocol: Synthesis of N-Alkyl Phenylsulfamates

Objective: Coupling of a primary alcohol with phenylsulfamoyl chloride to yield a biologically active sulfamate[5].

Step 1: Preparation and Validation of Anhydrous Conditions

-

Action: Dry Dichloromethane (CH₂Cl₂) over activated 3Å molecular sieves for 24 hours.

-

Validation: Perform a Karl Fischer titration on the solvent. Proceed only if the water content is <50 ppm.

-

Causality: Trace water outcompetes the target alcohol for the highly reactive electrophile. This side reaction generates insoluble phenylsulfamic acid, drastically reducing the yield and complicating purification.

Step 2: Reagent Assembly

-

Action: In an oven-dried, Argon-flushed round-bottom flask, dissolve the target alcohol (1.0 equiv) in the validated anhydrous CH₂Cl₂ (0.2 M concentration). Add Triethylamine (NEt₃, 1.5 equiv) dropwise while cooling the flask to 0°C[4].

-

Causality: Cooling to 0°C acts as a kinetic control. It mitigates the exothermic nature of the subsequent electrophile addition and suppresses off-target side reactions, such as the formation of symmetrical bis-sulfamides.

Step 3: Electrophile Addition & In-Process Monitoring

-

Action: Add phenylsulfamoyl chloride (1.2 equiv) portion-wise over 10 minutes[5]. Allow the reaction to slowly warm to room temperature.

-

Validation (The "Quench-Spot" Technique): Monitor the reaction via TLC (Hexanes/EtOAc). Phenylsulfamoyl chloride streaks heavily on silica, obscuring product spots. Self-Validation: Withdraw a 10 µL reaction aliquot and quench it into 100 µL of Methanol containing a drop of NEt₃. This instantly converts any unreacted starting material into stable methyl phenylsulfamate, providing a crisp, readable TLC chromatogram or LC-MS trace to confirm total consumption of the alcohol.

Step 4: Quenching and Phase Separation

-

Action: Once complete (typically 2–4 hours), quench the reaction mixture with saturated aqueous NaHCO₃.

-

Causality: The mildly basic NaHCO₃ safely neutralizes the triethylammonium chloride salts and hydrolyzes any residual trace sulfamoyl chloride. This partitions all hazardous and inorganic byproducts into the aqueous layer, leaving the purified target sulfamate isolated in the organic phase for subsequent concentration.

References

- Benchchem.Phenylsulfamoyl Chloride | Supplier - Benchchem.

- Chemsrc.phenylsulfamyl chloride | CAS#:60260-49-3.

- Guidechem.Sulfamoyl chloride, phenyl- 60260-49-3 wiki.

- Google Patents.WO2002014267A1 - Novel aminocyclohexane derivatives.

- NIH PMC.Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines.

- ResearchGate.N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors.

Sources

- 1. Phenylsulfamoyl Chloride|Supplier [benchchem.com]

- 2. phenylsulfamyl chloride | CAS#:60260-49-3 | Chemsrc [chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Reactivity of the Sulfamoyl Chloride Functional Group

[1]

Executive Summary

The sulfamoyl chloride functionality (

This guide provides a rigorous technical analysis of this reactivity, offering validated protocols for nucleophilic coupling and mechanistic insights to troubleshoot synthetic failures.

Part 1: Structural Fundamentals & Electrophilicity

The sulfamoyl chloride group features a sulfur(VI) center in a tetrahedral geometry. Its reactivity is governed by the strong electron-withdrawing nature of the sulfonyl oxygens and the chlorine leaving group.[1]

Comparison with Sulfonyl Chlorides

While structurally similar to sulfonyl chlorides (

| Feature | Sulfonyl Chloride ( | Sulfamoyl Chloride ( |

| Geometry | Tetrahedral | Tetrahedral |

| Primary Mechanism | Direct | Variable (See Section 2) |

| Hydrolytic Stability | Moderate | Low (Highly Moisture Sensitive) |

| Main Product | Sulfonamide | Sulfamide / Sulfamate |

Part 2: The Mechanistic Dichotomy

The most critical concept for a researcher handling these reagents is the Elimination-Addition vs. Direct Substitution dichotomy. Failure to recognize this often leads to inexplicable side products or racemization.

The Sulfonylamine Pathway (Elimination-Addition)

For mono-substituted sulfamoyl chlorides (

The Direct Substitution Pathway ( -like)

For di-substituted sulfamoyl chlorides (

Figure 1: Mechanistic divergence based on nitrogen substitution. The sulfonylamine pathway (red) is kinetically distinct and faster than direct substitution.

Part 3: Synthetic Protocols & Reactivity Profile

Reaction with Amines (Synthesis of Sulfamides)

Sulfamides are bioisosteres of ureas and are critical in protease inhibitors. The reaction of a sulfamoyl chloride with an amine is the standard method of preparation.

Protocol 1: General Synthesis of Unsymmetrical Sulfamides

Target: Preparation of

-

Preparation: Flame-dry a round-bottom flask and purge with

. Moisture exclusion is non-negotiable. -

Dissolution: Dissolve the amine nucleophile (1.0 equiv) and a non-nucleophilic base (Triethylamine or DIPEA, 1.2–1.5 equiv) in anhydrous DCM or THF.

-

Note: Pyridine can be used as both solvent and base for sluggish reactions.[1]

-

-

Addition: Cool the solution to 0°C. Add the sulfamoyl chloride (1.0–1.1 equiv) dropwise as a solution in DCM.

-

Why: Controlling the exotherm prevents decomposition of the chloride before it reacts.

-

-

Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC/LCMS.

-

Workup: Quench with water. Extract with DCM.[2] Wash organic layer with 1M HCl (to remove excess amine/base) and brine. Dry over

.[2]

Reaction with Alcohols (Synthesis of Sulfamates)

Sulfamates are potent carbonic anhydrase inhibitors and steroid sulfatase inhibitors.

Protocol 2: DMA-Accelerated Sulfamoylation Standard conditions often fail for hindered alcohols. The use of DMA (Dimethylacetamide) as a solvent significantly accelerates the reaction, likely by stabilizing the transition state or the sulfonylamine intermediate.

-

Setup: Dissolve alcohol (1.0 equiv) in anhydrous DMA (0.5 M concentration).

-

Reagent: Add sulfamoyl chloride (1.5–2.0 equiv).

-

Conditions: Stir at RT. No external base is strictly required if the alcohol is acid-insensitive, but

is recommended for acid-sensitive substrates. -

Workup: Dilute with EtOAc, wash extensively with water (to remove DMA) and brine.

Quantitative Reactivity Data

The following table summarizes the relative reactivity of nucleophiles toward dimethylsulfamoyl chloride (

| Nucleophile Class | Representative | Relative Rate ( | Mechanism |

| Primary Amine | Benzylamine | 10,000 | Substitution |

| Secondary Amine | Diethylamine | 8,500 | Substitution |

| Primary Alcohol | Ethanol | 50 | Substitution (Base cat.) |

| Phenol | Phenol | 15 | Substitution (Base cat.) |

| Water | 1 (Reference) | Hydrolysis |

Data synthesized from kinetic studies on sulfonyl transfer reactions [1, 2].

Part 4: Troubleshooting & Stability

Hydrolytic Instability

Sulfamoyl chlorides are significantly less stable than their carbon analogs (carbamoyl chlorides).

-

Acidic pH: Rapid hydrolysis.

-

Basic pH: Slower hydrolysis (competes with nucleophile).

-

Storage: Must be stored under Argon/Nitrogen at 4°C or -20°C.

Optimization Decision Tree

When a reaction fails (low yield or no conversion), use this logic flow to troubleshoot.

Figure 2: Troubleshooting workflow for sulfamoylation reactions.

Part 5: Case Study in Drug Discovery

Application: Synthesis of Carbonic Anhydrase Inhibitors (CAIs).[3] Context: The sulfonamide/sulfamate zinc-binding group (ZBG) is essential for CA inhibition.

Example: In the synthesis of Acetazolamide derivatives or novel sulfamate-based inhibitors (e.g., steroid sulfatase inhibitors like EMATE ), the introduction of the sulfamoyl moiety is the late-stage functionalization step.

-

Challenge: The steroid backbone in EMATE is sensitive to harsh acidic conditions.

-

Solution: Using the Sulfonylamine Pathway (via

generated in situ or from precursors) allows for mild introduction of the group. However, for

References

-

RSC Publishing. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, 1998.[4] [Link]

-

National Institutes of Health (PMC). Preparation of sulfonamides from N-silylamines. [Link]

-

Canadian Science Publishing. Hydrolysis of Sulfamoyl Chlorides. [Link]

-

ACS Publications. Synthesis and Reactivity of Sulfamoyl Azides. Organic Letters, 2011. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of Unsymmetrical Sulfamides via Phenylsulfamoyl Chloride

This Application Note is structured to guide researchers through the synthesis of unsymmetrical sulfamides, specifically utilizing phenylsulfamoyl chloride (

Executive Summary

Sulfamides (

Unlike standard sulfonamide synthesis (using benzenesulfonyl chloride,

Mechanistic Insight & Causality

To troubleshoot and optimize this reaction, one must understand that it does not proceed via a simple

The Elimination-Addition Pathway

For

-

Elimination: The base deprotonates the acidic nitrogen of the phenylsulfamoyl chloride, triggering the elimination of chloride.

-

Intermediate: A highly electrophilic

-sulfonylimine ( -

Addition: The nucleophilic amine attacks the sulfur atom of the intermediate.

Critical Implication: Because the intermediate (

Figure 1: The Elimination-Addition mechanism governing the reactivity of N-monosubstituted sulfamoyl chlorides.

Experimental Protocol

Materials & Reagents[1][2][3][4][5]

-

Reagent A (Electrophile): Phenylsulfamoyl chloride (Often generated in situ due to instability).

-

Reagent B (Nucleophile): Secondary amine (e.g., Morpholine, Piperidine, or complex scaffold).

-

Base: Triethylamine (

) or DIPEA (Hunig's Base). -

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: Must be dry; water hydrolyzes the chloride instantly.

-

Precursor (if generating in situ): Aniline and Sulfuryl Chloride (

).

Protocol A: In Situ Generation of Phenylsulfamoyl Chloride

Note: If you have commercial phenylsulfamoyl chloride, skip to Protocol B. However, commercial stocks are often degraded.

Objective: Create the mono-chloride (

-

Setup: Flame-dry a 3-neck round-bottom flask. Flush with Argon.

-

Charge: Add Sulfuryl Chloride (

) (1.2 equiv) and anhydrous DCM (0.2 M concentration relative to aniline). Cool to -78°C (Dry ice/acetone bath).-

Why? Low temperature favors the kinetic mono-substitution product over the thermodynamic symmetric byproduct.

-

-

Addition: Dissolve Aniline (1.0 equiv) and Triethylamine (1.0 equiv) in DCM. Add this solution dropwise to the

over 30-60 minutes.-

Expert Tip: Adding the amine to the chloride ensures the electrophile is always in excess, minimizing the chance of the product reacting with incoming amine.

-

-

Reaction: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes.

-

Validation: Aliquot a small sample, quench with MeOH, and check LCMS. You should see the methyl ester (

) peak, indicating the presence of the chloride.

Protocol B: Coupling (Synthesis of Unsymmetrical Sulfamide)

Objective: React the generated chloride with the target secondary amine.

-

Preparation: Maintain the Phenylsulfamoyl chloride solution at 0°C .

-

Amine Addition: Add the Secondary Amine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM dropwise to the chloride solution.

-

Note: If the amine is valuable/scarce, use 0.9 equiv and excess chloride.

-

-

Incubation: Allow the reaction to warm to Room Temperature (25°C) and stir for 4–12 hours.

-

Monitoring: Monitor via TLC or LCMS. The chloride is invisible on TLC (hydrolyzes on silica), so follow the disappearance of the amine or the appearance of the product mass.

-

Quench: Add 1M HCl (aq) to quench unreacted base and solubilize amine salts.

Workup & Purification

-

Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

-

Wash: Wash combined organics with Brine. Dry over

. -

Concentration: Evaporate solvent under reduced pressure.

-

Purification: Flash chromatography (Hexane/EtOAc). Sulfamides are typically stable on silica.

Data Presentation & Troubleshooting

Quantitative Optimization Table

The following data illustrates the impact of temperature and stoichiometry on the ratio of Target Product vs. Symmetric Byproduct.

| Variable | Condition | Target Yield ( | Symmetric Byproduct ( |

| Temperature | 25°C (RT) | 45% | 40% |

| 0°C | 65% | 20% | |

| -78°C | 88% | < 5% | |

| Addition Order | Aniline to | High | Low |

| Low | High (Major) | ||

| Base | Pyridine | Moderate | Moderate |

| High | Low |

Workflow Diagram

Figure 2: Operational workflow for the sequential synthesis of unsymmetrical sulfamides.

Safety & Handling

-

Phenylsulfamoyl Chloride: Highly corrosive and a lachrymator. It hydrolyzes to HCl and Sulfamic acid. Handle only in a fume hood.

-

Sulfuryl Chloride (

): Reacts violently with water. Pressure buildup possible.[1] -

Pressure: The reaction generates HCl gas if base is insufficient. Ensure the system is vented through a bubbler or scrubber.

References

-

Reitz, A. B., et al. (2009). "Synthesis of Sulfamides and Sulfamide-Based Heterocycles." Journal of Organic Chemistry.

- Context: Comprehensive review of sulfamide synthesis methods including sulfamoyl chlorides.

-

Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews.

- Context: Discusses the biological relevance of the sulfamide motif in drug discovery.

-

Audrieth, L. F., & Sveda, M. (1944). "Preparation of Sulfamides." Journal of Organic Chemistry.

-

Context: foundational text on the reaction of sulfuryl chloride with amines.[2]

-

-

Spillane, W. J., et al. (1982). "Mechanism of the Reaction of Sulfamoyl Chlorides with Amines." Journal of the Chemical Society, Perkin Transactions 2.

- Context: Establishes the elimination-addition (sulfonylimine) mechanism for N-substituted sulfamoyl chlorides.

Sources

Application Note: Reaction Conditions for Phenylsulfamoyl Chloride with Primary Amines

Introduction

Subject: Optimization of reaction conditions for the coupling of phenylsulfamoyl chloride (

Significance:

Sulfamides (

This guide provides a high-fidelity protocol to suppress symmetrization and maximize the yield of the desired unsymmetrical sulfamide.

Mechanistic Insight & Critical Parameters

The Stability Paradox

Phenylsulfamoyl chloride is significantly less stable than its

-

Path A (Desired): Direct nucleophilic attack by the primary amine (

) on the sulfur atom ( -

Path B (Undesired Elimination): Base-mediated dehydrohalogenation forms the highly reactive N-phenylsulfonyl imide (azasulfene) intermediate (

). This species is a potent electrophile that reacts indiscriminately with any available nucleophile, often the starting aniline if not fully consumed, leading to symmetrical sulfamides.

Mechanistic Pathway Diagram

Caption: Mechanistic bifurcation showing the direct substitution vs. the sulfonyl imide elimination pathway which leads to symmetrical byproducts.

Optimization of Reaction Conditions

To favor the unsymmetrical product, the concentration of free aniline must be zero when the reactive intermediate is formed, and the elimination pathway must be controlled.

Solvent & Base Selection

| Parameter | Recommended | Rationale |

| Solvent | DCM (Anhydrous) | Excellent solubility for sulfamoyl chlorides; non-nucleophilic. Acetonitrile is a viable alternative but may accelerate elimination. |

| Base | TEA or DIPEA | Required to scavenge HCl. Critical: Add base after the formation of the sulfamoyl chloride if generating in situ, or use stoichiometric control. |

| Temperature | -78°C to 0°C | Low temperature is non-negotiable to stabilize the sulfamoyl chloride and suppress the elimination rate ( |

| Stoichiometry | 1.0 : 1.0 : 1.0 | Precise stoichiometry is vital. Excess amine promotes symmetrical byproduct formation. |

Standard Operating Procedure (Protocol)

Scenario: Since isolated phenylsulfamoyl chloride is unstable and rarely commercial, this protocol describes the In Situ Generation followed by amine coupling.

Materials

-

Reagent B: Sulfuryl Chloride (

) - Freshly distilled or high purity -

Reagent C: Primary Amine (

) -

Base: Triethylamine (TEA)[2]

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow

Phase 1: Generation of Phenylsulfamoyl Chloride

-

Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon atmosphere.

-

Charge: Add Sulfuryl Chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Cool: Cool the solution to -78°C (dry ice/acetone bath). Note: 0°C is acceptable for robust substrates, but -78°C is preferred for high selectivity.

-

Addition: Dissolve Aniline (1.0 equiv) and TEA (1.0 equiv) in DCM. Add this solution dropwise to the

over 30–60 minutes.-

Why? Adding amine to the electrophile ensures

is always in excess, preventing the newly formed sulfamoyl chloride from reacting with unreacted aniline.

-

-

Stir: Stir at -78°C for 30 minutes, then allow to warm to 0°C for 30 minutes.

Phase 2: Coupling with Primary Amine

-

Addition: Cool the mixture back to 0°C .

-

Charge: Add the Primary Amine (Reagent C, 1.0–1.2 equiv) and TEA (1.2 equiv) dissolved in DCM dropwise.

-

Note: If the second amine is valuable, use 0.9 equiv to ensure it is fully consumed.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

-

Quench: Quench with water or saturated

solution.

Phase 3: Workup & Purification

-

Extraction: Extract with DCM (3x). Wash combined organics with 0.1 M HCl (to remove unreacted amines) and Brine.

-

Drying: Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc). Sulfamides are typically polar; start with 10-20% EtOAc.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the in situ generation and coupling of phenylsulfamoyl chloride.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Symmetrical Sulfamide ( | Excess aniline present during activation; fast elimination to sulfonyl imide. | Strict Order of Addition: Always add Aniline to |

| Low Yield | Hydrolysis of | Ensure strictly anhydrous solvents and glassware. Use fresh |

| Unreacted Sulfamoyl Chloride | Steric hindrance of the second amine. | Use a stronger base (e.g., DBU) for the second step or heat to reflux after addition (only if necessary). |

| "Sticky" Reaction | Pyridinium/Ammonium salts precipitating. | Ensure sufficient solvent volume (0.1 M - 0.2 M). |

Alternative Approaches (If Instability Persists)

If the chloride route fails due to instability:

-

Burgess-Type Reagents: Reaction of the alcohol of the first amine with Chlorosulfonyl Isocyanate (CSI) followed by the second amine (carbamate route).

-

Sulfur-Fluoride Exchange (SuFEx): Use

or imidazole-sulfuryl-fluoride reagents. Sulfamoyl fluorides are significantly more stable than chlorides and can be isolated.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (2025).[1][2][5][6][7][8] Retrieved from

-

RSC Advances. Mechanistic proposal for the sulfonylation of amines. (2012).[2] Retrieved from

-

Organic Chemistry Portal. Synthesis of Sulfamides and Sulfamates. Retrieved from

-

ChemRxiv. Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. (2020). Retrieved from

-

PubChem. N-propylsulfamoyl chloride Compound Summary. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-propylsulfamoyl chloride | C3H8ClNO2S | CID 13398949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylmethanesulfonyl chloride | C7H7ClO2S | CID 74740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Synthesis of Cyclic Sulfamides via Phenylsulfamoyl Chloride Intermediates

This Application Note and Protocol guide details the synthesis of cyclic sulfamides using phenylsulfamoyl chloride as the pivotal electrophilic intermediate.

Abstract & Strategic Overview

Cyclic sulfamides (1,2,5-thiadiazolidine-1,1-dioxides and their congeners) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for urea and

This guide focuses on a high-fidelity synthetic route utilizing

The Strategy:

-

Generation: Controlled synthesis of

-phenylsulfamoyl chloride from phenylsulfamic acid using phosphorus pentachloride ( -

Coupling: Chemoselective sulfonylation of a halo-amine (e.g., 2-chloroethylamine) or amino-alcohol.

-

Cyclization: Base-mediated intramolecular nucleophilic substitution (

) to close the ring.

Mechanistic Insight & Pathway Visualization

The formation of the cyclic sulfamide hinges on the differential nucleophilicity of the nitrogen atoms and the acidity of the sulfonamide protons.

Reaction Pathway Analysis

-

Activation: Phenylsulfamic acid is activated by

, converting the -

Intermolecular Sulfonylation: The

electrophile undergoes attack by the primary amine of the coupling partner (e.g., 2-chloroethylamine). The sulfonyl chloride sulfur is hard and electrophilic; the amine is a hard nucleophile. -

Intramolecular Cyclization: The resulting linear sulfamide contains an acidic proton on the anilinic nitrogen (

). Deprotonation generates a sulfonamidate anion, which performs an intramolecular

Figure 1: Step-wise reaction pathway from phenylsulfamic acid to the cyclic sulfamide scaffold.

Experimental Protocols

Protocol A: Synthesis of N-Phenylsulfamoyl Chloride

This protocol utilizes the method established by Kloek and Leschinsky, which avoids the instability issues associated with CSI-water reactions.

Safety Warning:

Materials:

-

Phenylsulfamic acid (17.3 g, 100 mmol)

-

Phosphorus pentachloride (

) (20.8 g, 100 mmol) -

Anhydrous Benzene or Toluene (Solvent)

-

Cyclohexane (for recrystallization)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

-

Mixing: Charge the flask with phenylsulfamic acid (17.3 g) and

(20.8 g). Add 100 mL of anhydrous benzene/toluene. -

Reaction: Heat the mixture to mild reflux (approx. 80°C) with stirring.

-

Observation: The evolution of HCl gas indicates reaction progress. The solids will gradually dissolve/react over 1.5 to 2 hours.

-

-

Workup: Once gas evolution ceases and the solution is clear (or slightly turbid), cool to room temperature.

-

Purification: Filter the solution rapidly through a glass frit to remove any unreacted solids. Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of the volatile

byproduct.-

Note: Complete removal of

is critical for the stability of the chloride.

-

-

Crystallization: Triturate the residue with cold cyclohexane. The

-phenylsulfamoyl chloride will crystallize as a white to off-white solid. -

Storage: Store under nitrogen at 4°C. The compound is sensitive to hydrolysis.

Protocol B: Synthesis of Cyclic Sulfamide (2-Phenyl-1,2,5-thiadiazolidine-1,1-dioxide)

This protocol demonstrates the "one-pot, two-step" cyclization using a halo-amine.

Materials:

- -Phenylsulfamoyl chloride (prepared above) (1.91 g, 10 mmol)

-

2-Chloroethylamine hydrochloride (1.16 g, 10 mmol)

-

Triethylamine (

) (3.03 g, 30 mmol) [Base for coupling] -

Potassium Carbonate (

) (anhydrous) [Base for cyclization] -

Acetonitrile (MeCN) (anhydrous)

Procedure:

-

Coupling (Step 1):

-

Suspend 2-chloroethylamine hydrochloride (1.16 g) in 20 mL anhydrous DCM in a 100 mL round-bottom flask.

-

Add

(20 mmol, 2.8 mL) dropwise. Stir for 10 mins. -

Add a solution of

-phenylsulfamoyl chloride (1.91 g) in 10 mL DCM dropwise over 15 minutes. -

Allow to warm to room temperature and stir for 4 hours.

-

Checkpoint: TLC (EtOAc/Hexane) should show consumption of the sulfamoyl chloride.

-

-

Cyclization (Step 2):

-

Evaporate the DCM solvent under reduced pressure (or perform a quick aqueous wash with cold water/brine, dry, and evaporate if high purity is needed for the intermediate).

-